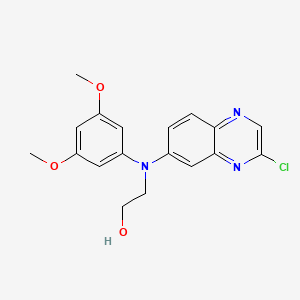
2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol involves several steps. One common method includes the reaction of 3-chloroquinoxaline with 3,5-dimethoxyaniline under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
化学反应分析
2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various substituents at the chlorine position .
科学研究应用
2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol has several scientific research applications:
作用机制
The mechanism of action of 2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and receptors involved in critical biological processes. For example, they can inhibit DNA gyrase and topoisomerase, enzymes essential for DNA replication and transcription . Additionally, these compounds may interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and apoptosis .
相似化合物的比较
2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A compound with antimicrobial properties.
Levomycin: An antibiotic with a broad spectrum of activity.
Carbadox: An antimicrobial agent used in animal feed.
属性
分子式 |
C18H18ClN3O3 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC 名称 |
2-(N-(3-chloroquinoxalin-6-yl)-3,5-dimethoxyanilino)ethanol |
InChI |
InChI=1S/C18H18ClN3O3/c1-24-14-7-13(8-15(10-14)25-2)22(5-6-23)12-3-4-16-17(9-12)21-18(19)11-20-16/h3-4,7-11,23H,5-6H2,1-2H3 |
InChI 键 |
XBVNCOUKUQRSRI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)N(CCO)C2=CC3=NC(=CN=C3C=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
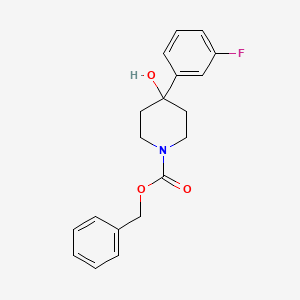
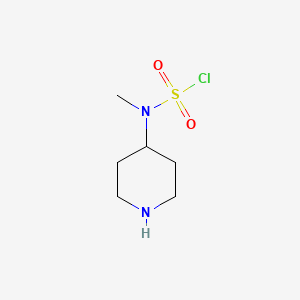

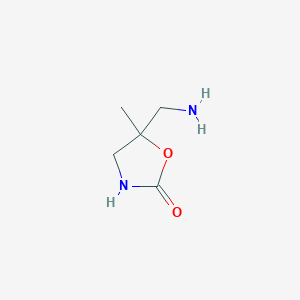
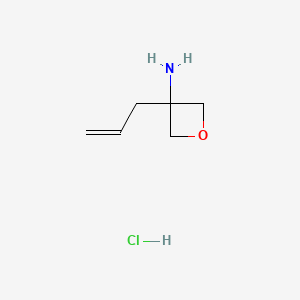
![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)
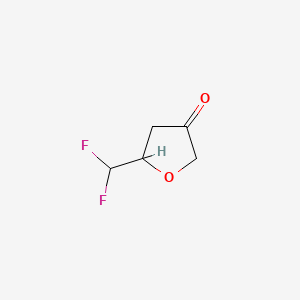
![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
